Cas no 2172173-96-3 (5-{5-(propan-2-yl)pyridin-3-ylsulfonyl}pentan-1-ol)
5-{5-(propan-2-yl)pyridin-3-ylsulfonyl}pentan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 5-{5-(propan-2-yl)pyridin-3-ylsulfonyl}pentan-1-ol
- 5-{[5-(propan-2-yl)pyridin-3-yl]sulfonyl}pentan-1-ol
- 2172173-96-3
- EN300-1478522
-
- Inchi: 1S/C13H21NO3S/c1-11(2)12-8-13(10-14-9-12)18(16,17)7-5-3-4-6-15/h8-11,15H,3-7H2,1-2H3
- InChI Key: PXOYNCPTQACKOF-UHFFFAOYSA-N
- SMILES: S(C1C=NC=C(C=1)C(C)C)(CCCCCO)(=O)=O
Computed Properties
- Exact Mass: 271.12421471g/mol
- Monoisotopic Mass: 271.12421471g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 7
- Complexity: 322
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 75.6Ų
5-{5-(propan-2-yl)pyridin-3-ylsulfonyl}pentan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1478522-1.0g |
5-{[5-(propan-2-yl)pyridin-3-yl]sulfonyl}pentan-1-ol |
2172173-96-3 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1478522-50mg |
5-{[5-(propan-2-yl)pyridin-3-yl]sulfonyl}pentan-1-ol |
2172173-96-3 | 50mg |
$683.0 | 2023-09-28 | ||
| Enamine | EN300-1478522-100mg |
5-{[5-(propan-2-yl)pyridin-3-yl]sulfonyl}pentan-1-ol |
2172173-96-3 | 100mg |
$715.0 | 2023-09-28 | ||
| Enamine | EN300-1478522-250mg |
5-{[5-(propan-2-yl)pyridin-3-yl]sulfonyl}pentan-1-ol |
2172173-96-3 | 250mg |
$748.0 | 2023-09-28 | ||
| Enamine | EN300-1478522-500mg |
5-{[5-(propan-2-yl)pyridin-3-yl]sulfonyl}pentan-1-ol |
2172173-96-3 | 500mg |
$781.0 | 2023-09-28 | ||
| Enamine | EN300-1478522-1000mg |
5-{[5-(propan-2-yl)pyridin-3-yl]sulfonyl}pentan-1-ol |
2172173-96-3 | 1000mg |
$813.0 | 2023-09-28 | ||
| Enamine | EN300-1478522-2500mg |
5-{[5-(propan-2-yl)pyridin-3-yl]sulfonyl}pentan-1-ol |
2172173-96-3 | 2500mg |
$1594.0 | 2023-09-28 | ||
| Enamine | EN300-1478522-5000mg |
5-{[5-(propan-2-yl)pyridin-3-yl]sulfonyl}pentan-1-ol |
2172173-96-3 | 5000mg |
$2360.0 | 2023-09-28 | ||
| Enamine | EN300-1478522-10000mg |
5-{[5-(propan-2-yl)pyridin-3-yl]sulfonyl}pentan-1-ol |
2172173-96-3 | 10000mg |
$3500.0 | 2023-09-28 |
5-{5-(propan-2-yl)pyridin-3-ylsulfonyl}pentan-1-ol Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 5-{5-(propan-2-yl)pyridin-3-ylsulfonyl}pentan-1-ol
Introduction to 5-{5-(propan-2-yl)pyridin-3-ylsulfonyl}pentan-1-ol (CAS No. 2172173-96-3)
5-{5-(propan-2-yl)pyridin-3-ylsulfonyl}pentan-1-ol is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. With the CAS number 2172173-96-3, this compound represents a unique structural motif that combines a pyridine sulfonamide moiety with an alcohol functional group, making it a versatile intermediate for synthesizing various bioactive molecules.
The pyridine sulfonamide moiety is particularly noteworthy due to its widespread presence in medicinal chemistry. Pyridine derivatives are known for their ability to modulate biological pathways, and sulfonamides are frequently incorporated into drug molecules due to their excellent binding properties and metabolic stability. The combination of these two structural elements in 5-{5-(propan-2-yl)pyridin-3-ylsulfonyl}pentan-1-ol suggests potential applications in the development of novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of such compounds with greater accuracy. The alcohol functional group in the molecule not only contributes to its solubility but also provides a site for further chemical modifications, allowing for the synthesis of more complex derivatives. This flexibility makes 5-{5-(propan-2-yl)pyridin-3-ylsulfonyl}pentan-1-ol a valuable building block in drug discovery.
In the context of modern drug development, the pyridine sulfonamide core has been extensively studied for its potential in treating a variety of diseases, including cancer, inflammation, and infectious diseases. For instance, recent studies have highlighted the role of pyridine sulfonamides in inhibiting kinases and other enzymes involved in disease pathways. The compound 5-{5-(propan-2-yl)pyridin-3-ylsulfonyl}pentan-1-ol, with its unique structural features, could serve as a lead compound or scaffold for designing new drugs with improved efficacy and reduced side effects.
The synthesis of 5-{5-(propan-2-yl)pyridin-3-ylsulfonyl}pentan-1-ol involves multi-step organic reactions, typically starting from commercially available pyridine derivatives and sulfonating agents. The process requires careful optimization to ensure high yield and purity. Advances in synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and asymmetric synthesis, have made it possible to produce complex molecules like this one more efficiently than ever before.
One of the key challenges in pharmaceutical research is the identification of compounds that can selectively target specific biological pathways while minimizing off-target effects. The structural features of 5-{5-(propan-2-yI)pyridin~3-yI~sulfonyI}pentan-I-I ol make it an attractive candidate for further investigation. The presence of both a pyridine ring and a sulfonamide group provides multiple interaction points with biological targets, which could enhance binding affinity and selectivity.
Furthermore, the alcohol functional group offers opportunities for further derivatization, allowing researchers to fine-tune the properties of the molecule. For example, esterification or etherification of the alcohol group could alter solubility and metabolic stability, making the compound more suitable for specific therapeutic applications. Such modifications are often necessary to optimize drug candidates for clinical use.
The field of medicinal chemistry continues to evolve rapidly, driven by new technologies and methodologies that enable faster discovery and development of novel drugs. Computational tools like molecular docking and virtual screening have become indispensable in identifying promising candidates for further testing. The compound 5-{5-(propan~2-yI)pyridin~3-yI~sulfonyI}pentan-I-I ol is an excellent example of how structural complexity can be leveraged to design molecules with potential therapeutic value.
In conclusion, 5-{5-(propan~2-yI)pyridin~3-yI~sulfonyI}pentan-I-I ol (CAS No. 2172173~96~3) is a fascinating compound with significant potential in pharmaceutical research. Its unique structural features, including the pyridine sulfonamide moiety and the alcohol functional group, make it a versatile intermediate for synthesizing bioactive molecules. With ongoing advancements in synthetic chemistry and computational biology, this compound is poised to play a crucial role in the development of next-generation therapeutics.
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